pentyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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Overview
Description
- It belongs to the class of isoindole derivatives and contains both a benzoate group and a dioxo (cyclohexane-1,3-dione) moiety.
- The compound’s systematic IUPAC name is 4-((3aR,4R,7S,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(quinolin-8-yl)benzamide .
- The molecular formula is C~25~H~19~N~3~O~3~ , and its molecular weight is approximately 311.23 g/mol.
Pentyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate: is a complex organic compound with a unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for the preparation of this compound are not readily available in the literature. it is likely that custom synthesis or modifications of related compounds are involved.
- Industrial production methods may vary depending on the specific application and demand.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific transformation.
- Major products formed would vary based on the reaction type.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists and materials scientists. It could serve as a building block for novel materials.
Biology: Research on its biological activity, such as enzyme inhibition or receptor binding, could be relevant.
Medicine: Investigations into potential pharmaceutical applications, including drug design or disease treatment, are possible.
Industry: Its use in specialty chemicals or as a precursor for other compounds might be explored.
Mechanism of Action
- Unfortunately, detailed information about the compound’s mechanism of action is not readily available.
- Further research would be needed to understand how it exerts its effects.
- Molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
- While direct comparisons are challenging due to the compound’s uniqueness, we can highlight its structural features.
- Similar compounds may include other isoindole derivatives, but none may precisely match this specific structure.
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
pentyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate |
InChI |
InChI=1S/C21H23NO4/c1-2-3-4-11-26-21(25)13-7-9-16(10-8-13)22-19(23)17-14-5-6-15(12-14)18(17)20(22)24/h5-10,14-15,17-18H,2-4,11-12H2,1H3 |
InChI Key |
FXSBFPIWUAJKCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
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